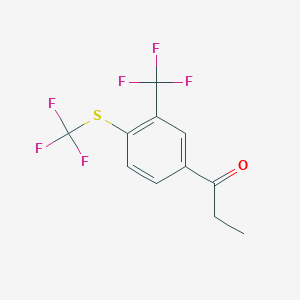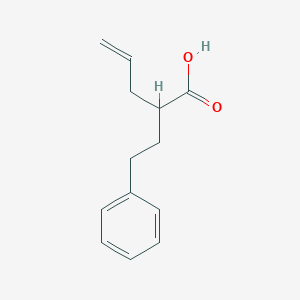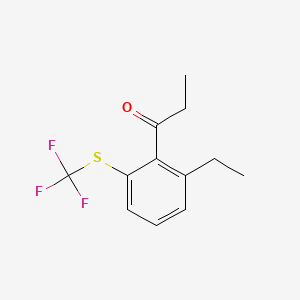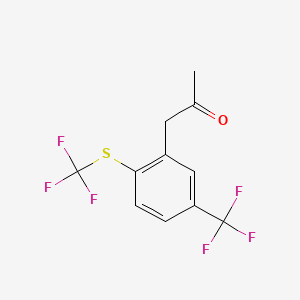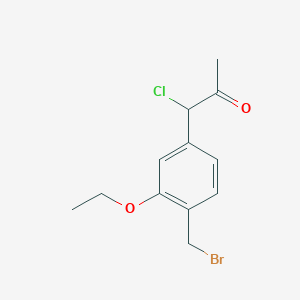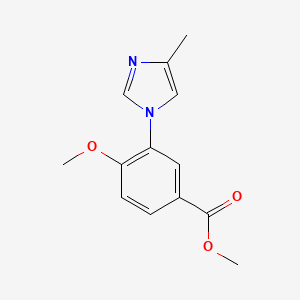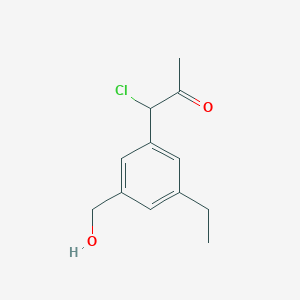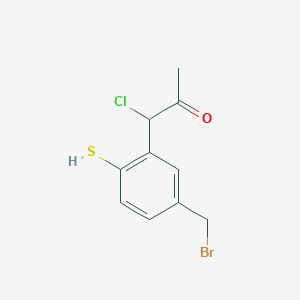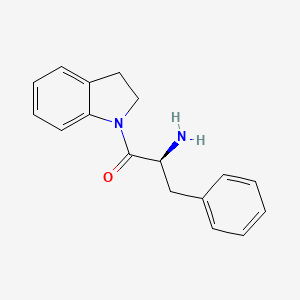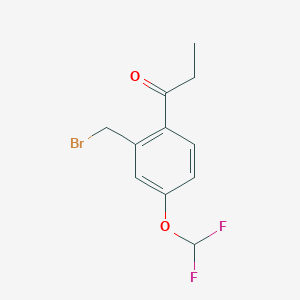
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11BrF2O2. It is a brominated derivative of a difluoromethoxyphenyl ketone, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)phenyl)propan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives like azides, thiols, or ethers.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one involves its interaction with biological molecules through its bromomethyl and carbonyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(2-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and properties. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to a chloromethyl group, and the difluoromethoxy group provides increased lipophilicity and metabolic stability compared to a methoxy group.
Eigenschaften
Molekularformel |
C11H11BrF2O2 |
|---|---|
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-4-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-2-10(15)9-4-3-8(16-11(13)14)5-7(9)6-12/h3-5,11H,2,6H2,1H3 |
InChI-Schlüssel |
LFGPAJPTKJDKDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
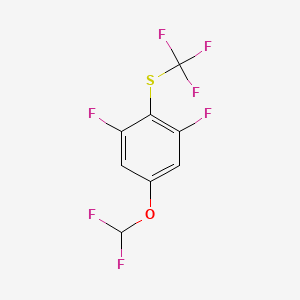
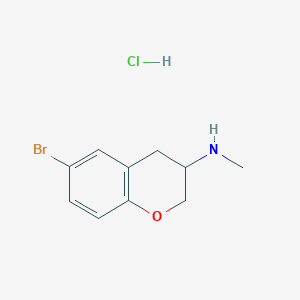
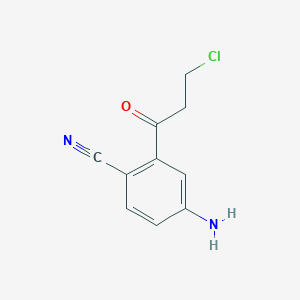
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
